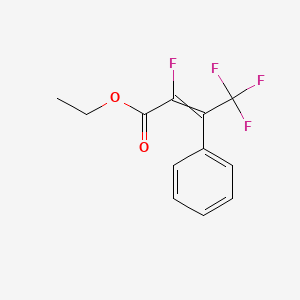

Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate

Description

Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is a fluorinated ester characterized by a conjugated enoate backbone substituted with a phenyl group at the 3-position and four fluorine atoms at the 2- and 4-positions. Its molecular formula is C₁₂H₁₀F₄O₂, with a molecular weight of 262.20 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic influence of the aromatic phenyl group, making it a unique candidate for applications in medicinal chemistry, agrochemicals, and materials science. Fluorinated esters like this are often explored for their enhanced metabolic stability, lipophilicity, and reactivity in cycloaddition or nucleophilic substitution reactions.

Properties

CAS No. |

918667-16-0 |

|---|---|

Molecular Formula |

C12H10F4O2 |

Molecular Weight |

262.20 g/mol |

IUPAC Name |

ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate |

InChI |

InChI=1S/C12H10F4O2/c1-2-18-11(17)10(13)9(12(14,15)16)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

RLZWZTRQNOPCQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate typically involves the esterification of 2,4,4,4-tetrafluoro-3-phenylbut-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Halogenation Reactions

The compound’s terminal fluorinated methyl group enables further halogenation. For example, bromination using N-bromosuccinimide (NBS) in the presence of a Cu(II)/bisoxazoline catalyst selectively substitutes the α-position .

Optimized Bromination Protocol :

| Component | Quantity/Parameter |

|---|---|

| NBS | 1.2 equivalents |

| Cu(OTf)₂ | 10 mol% |

| Bisoxazoline ligand | 10 mol% |

| Base | K₂CO₃ (2 equivalents) |

| Solvent | THF |

| Time | 1 hour |

| Yield | 82–98% |

This reaction proceeds via in situ enolate formation, followed by bromination. Competing protonation pathways are suppressed using bulky ligands and excess base .

Hydrolysis and Functional Group Interconversion

The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. For example:

-

Hydrolysis : Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate → 2,4,4,4-Tetrafluoro-3-phenylbut-2-enoic acid.

Stability and Reactivity Considerations

-

Electrophilicity : The tetrafluoro substitution enhances electrophilicity at the β-carbon, facilitating nucleophilic additions .

-

Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage .

-

Stereochemical Integrity : The (E)-configuration is preserved in most reactions due to fluorine’s steric demand .

Comparative Data with Analogues

Scientific Research Applications

Synthetic Chemistry

1.1. Synthesis of Fluorinated Compounds

Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is utilized as a versatile building block in the synthesis of fluorinated organic compounds. Its structure allows for various reactions, including:

- Wittig Reactions : This compound can participate in Wittig reactions to form alkenes with specific geometrical configurations. The presence of the tetrafluoro substituent enhances the reactivity and selectivity of the reaction products .

- Horner-Wadsworth-Emmons Reactions : It has been successfully employed in Horner-Wadsworth-Emmons reactions, which are pivotal for constructing carbon-carbon double bonds with high stereoselectivity .

1.2. Carbonylation Processes

Recent studies have demonstrated the effectiveness of this compound in carbonylation reactions. These reactions involve the introduction of carbonyl groups into organic molecules, a critical transformation in organic synthesis. The compound's fluorinated nature often leads to increased reactivity and selectivity in these processes .

Material Science

2.1. Development of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials:

- Fluorinated Polymers : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Fluorinated polymers are known for their hydrophobic properties and are used in applications ranging from coatings to membranes .

2.2. Coatings and Surface Modifications

Due to its fluorinated structure, this compound can be used to create coatings that exhibit low surface energy and high resistance to solvents and chemicals. Such coatings are beneficial in various industrial applications where durability and performance are critical .

Case Studies

3.1. Synthesis of Novel Fluorinated Alkenes

In a study exploring the synthesis of novel fluorinated alkenes using this compound as a precursor, researchers reported high yields and selectivities when employing both Wittig and Horner-Wadsworth-Emmons methodologies . This showcases the compound's utility as a key intermediate in developing complex fluorinated structures.

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Wittig Reaction | 81 | High |

| Horner-Wadsworth-Emmons Reaction | 90 | Very High |

3.2. Application in Carbonylation

A recent investigation into the carbonylation of polyfluorinated compounds demonstrated that this compound significantly improves conversion rates compared to non-fluorinated analogs. The study highlighted that the presence of fluorine atoms facilitates better coordination with transition metals during catalysis .

Mechanism of Action

The mechanism of action of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate involves its interaction with molecular targets through its ester and fluorinated groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

To contextualize the properties of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate, a comparative analysis with structurally analogous fluorinated esters is essential. Below is a detailed comparison based on molecular features, physicochemical properties, and reactivity.

Structural and Molecular Comparisons

Key Observations :

- Fluorine Substitution: The tetrafluoro compound has a higher fluorine count (4 vs.

- Molecular Weight: The phenyl substituent and additional fluorine contribute to a ~30% higher molecular weight compared to Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate.

Physicochemical Properties

Limited experimental data are available for this compound, but inferences can be drawn from analogous compounds:

- Boiling Point : Fluorinated esters generally exhibit higher boiling points due to increased polarity. The phenyl group may further elevate this via π-π interactions.

- Solubility: The compound is likely less polar than its trifluoro-methyl counterpart (Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate) due to the hydrophobic phenyl group, reducing water solubility but enhancing lipid membrane permeability.

- Thermal Stability : Fluorine atoms at the 2- and 4-positions may enhance thermal stability by delocalizing electron density across the conjugated system.

Biological Activity

Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate (CAS Number: 918667-16-0) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and agriculture.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₄O₂ |

| Molecular Weight | 262.20 g/mol |

| LogP | 3.49 |

| PSA | 26.30 Ų |

These properties suggest that the compound has a moderate lipophilicity and a relatively low polar surface area, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the use of fluorinated reagents in reactions such as carbonylation or allylation. For instance, recent studies have demonstrated efficient methods for introducing fluorinated groups into organic molecules using transition metal catalysis .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, related fluorinated esters have been shown to possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes due to their lipophilic nature .

Anticancer Potential

Fluorinated compounds have been investigated for their role in cancer therapy. This compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that the compound could interfere with key signaling pathways involved in tumor growth .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various fluorinated compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed promising results in inhibiting bacterial growth .

- Cytotoxicity in Cancer Cells : Another study examined the effects of fluorinated esters on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through apoptosis mechanisms .

Applications in Agriculture

This compound has potential applications as a pesticide or herbicide due to its biological activity against plant pathogens. Its efficacy as a fungicide has been noted in agricultural studies where it demonstrated protective effects against specific plant diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.